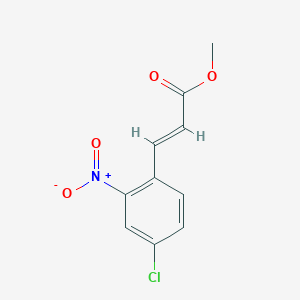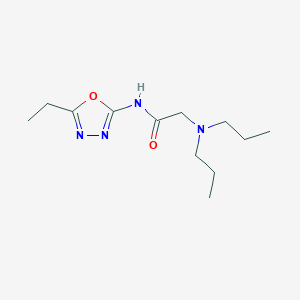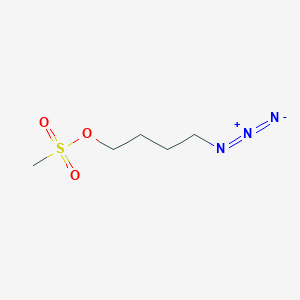
2-Hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, commonly known as RTI-121, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential applications in the treatment of various neurological disorders.
Wirkmechanismus
RTI-121 exerts its effects by selectively inhibiting the reuptake of dopamine, a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. By blocking the reuptake of dopamine, RTI-121 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
RTI-121 has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced cognitive function, and reduced drug-seeking behavior. Additionally, it has been shown to increase the release of dopamine in the nucleus accumbens, a brain region that plays a critical role in reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
RTI-121 has several advantages for lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, it also has some limitations, including its potential for abuse and the need for careful handling due to its toxic properties.
Zukünftige Richtungen
There are several potential future directions for the study of RTI-121. These include further investigation of its potential applications in the treatment of neurological disorders, such as Parkinson's disease, ADHD, and drug addiction. Additionally, there is a need for further research into its mechanism of action and the biochemical and physiological effects that it produces. Finally, there is a need for the development of new and improved dopamine reuptake inhibitors that have fewer limitations and greater potential for clinical use.
Synthesemethoden
RTI-121 can be synthesized using a multi-step procedure that involves the condensation of 4-iodobenzaldehyde with 4-phenylpiperidine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 2-bromo-1-chloropropane in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
RTI-121 has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to improve motor function in Parkinson's disease animal models and reduce hyperactivity in ADHD animal models. Additionally, it has been shown to reduce cocaine self-administration in rats, suggesting its potential as a treatment for drug addiction.
Eigenschaften
CAS-Nummer |
142472-57-9 |
|---|---|
Produktname |
2-Hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane |
Molekularformel |
C20H24INO |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
1-(4-iodophenyl)-3-(4-phenylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H24INO/c21-19-8-6-16(7-9-19)14-20(23)15-22-12-10-18(11-13-22)17-4-2-1-3-5-17/h1-9,18,20,23H,10-15H2 |
InChI-Schlüssel |
IQKJPYWYZLQJGX-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(CC3=CC=C(C=C3)I)O |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(CC3=CC=C(C=C3)I)O |
Synonyme |
2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane hydrochloride, (+-) 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, (+)-125I-labeled 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, (+-)-125I-labeled 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, (-)-125I-labeled 4-HIPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



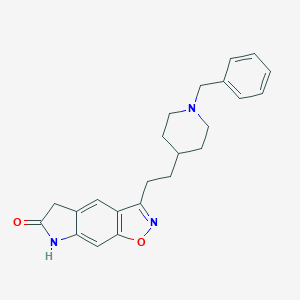


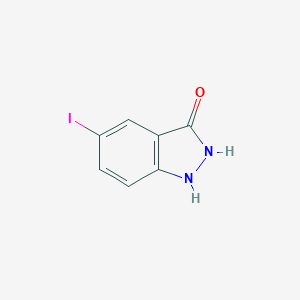
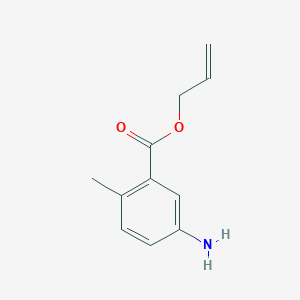
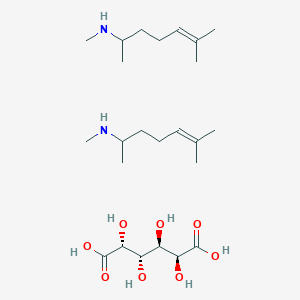


![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
